molecular formula C12H23ClN2O B7917310 2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone

Cat. No.: B7917310
M. Wt: 246.78 g/mol
InChI Key: VLZFKBYBJPBSSR-UHFFFAOYSA-N
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Description

2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone (CAS: 1353966-28-5) is a piperidine-based chloroethanone derivative with a molecular formula of C₁₂H₂₃ClN₂O and a molecular weight of 246.78 g/mol . Its structure comprises a piperidine ring substituted at the 3-position with an (isopropyl-methyl-amino)-methyl group and at the 1-position with a chloroethanone moiety. This compound is synthesized via nucleophilic substitution reactions involving chloroacetyl chloride and appropriately substituted piperidine precursors under controlled conditions .

Key physicochemical properties include a Topological Polar Surface Area (TPSA) of 23.6 Ų, XLogP3 value of 1.9, and rotatable bond count of 4, suggesting moderate lipophilicity and conformational flexibility . The compound is of interest in medicinal chemistry due to the pharmacological relevance of piperidine derivatives, particularly in targeting neurological and antimicrobial pathways .

Properties

IUPAC Name

2-chloro-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClN2O/c1-10(2)14(3)8-11-5-4-6-15(9-11)12(16)7-13/h10-11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZFKBYBJPBSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCCN(C1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone typically involves the reaction of piperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The general reaction scheme is as follows:

    Step 1: Piperidine is reacted with chloroacetyl chloride in the presence of triethylamine.

    Step 2: The resulting intermediate is then treated with isopropylmethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring.

    Reduction: Reduction reactions can be performed on the carbonyl group to yield the corresponding alcohol.

    Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines (e.g., methylamine), thiols (e.g., thiophenol), and alcohols (e.g., methanol) can be used under basic conditions.

Major Products

    Oxidation: Oxidized piperidine derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The structural formula of 2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone includes a chloro substituent and a piperidine moiety that enhances its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects in treating various neurological disorders. Its piperidine structure is often associated with compounds that exhibit analgesic and psychoactive properties.

Case Study: Analgesic Properties

Research has indicated that derivatives of piperidine can act as effective analgesics. Studies involving similar compounds have shown their ability to modulate pain pathways in animal models, suggesting that this compound may have similar effects.

Pharmacology

In pharmacological studies, the compound's interaction with neurotransmitter receptors has been a focus. The presence of the isopropyl-methyl-amino group suggests potential affinity for various receptors involved in mood regulation and cognitive function.

Case Study: Neurotransmitter Modulation

A study exploring the effects of piperidine derivatives on serotonin and dopamine receptors found promising results indicating modulation of mood and behavior, which may extend to this compound.

Synthetic Chemistry

The synthesis of this compound is noteworthy for its application in creating more complex molecules. Its synthesis involves various chemical reactions that can be applied in the development of new drugs.

Synthetic Pathway Example

A common synthetic pathway includes:

  • Formation of the piperidine derivative through alkylation reactions.
  • Chlorination to introduce the chloro group.
  • Final functionalization to yield the target compound.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone involves its interaction with specific molecular targets in biological systems. The compound is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to changes in neurotransmitter release and uptake, affecting various physiological processes.

Comparison with Similar Compounds

Key Observations :

  • Positional Isomerism: Substitution at the 3- vs. 4-position of the piperidine ring (e.g., vs.
  • Stereochemistry: The (R)-enantiomer of 2-Chloro-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone has a lower molecular weight (232.75 vs. 246.78 g/mol) due to the absence of a methylene spacer .
  • Bulkier Substituents : The 3,3-dimethyl-2,6-diphenyl analog (348.87 g/mol) exhibits enhanced steric hindrance, which may improve metabolic stability but reduce solubility .

Yield Comparisons :

  • Indole Derivatives: 2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone is synthesized in 11% yield due to steric hindrance from the indole ring .
  • Tetrazole Derivatives: 1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones achieve higher yields (50–70%) via stepwise azide cyclization .

Physicochemical and Pharmacological Properties

Physicochemical Properties

Property Target Compound (R)-3-(cyclopropylmethylamino) Analog 3,3-Dimethyl-2,6-diphenyl Analog
Molecular Weight 246.78 g/mol 230.73 g/mol 348.87 g/mol
XLogP3 1.9 1.5 (predicted) 4.2 (estimated)
TPSA 23.6 Ų 23.6 Ų 20.3 Ų
Predicted pKa 8.2 (amine) 8.17 (amine) Not reported

Key Trends :

  • Lipophilicity : Bulky aromatic substituents (e.g., diphenyl groups) increase XLogP3, enhancing membrane permeability but risking solubility issues .
  • pKa : All analogs exhibit weakly basic amines (pKa ~8.2), favoring ionization under physiological conditions .

Conformational and Crystallographic Insights

  • Piperidine Puckering : The target compound’s piperidine ring adopts a chair conformation with substituents in equatorial positions, as observed in related structures .
  • Amide Isomerization: NMR studies of similar chloroethanone-piperidines reveal temperature-dependent isomerization (ΔG‡ ~67 kJ/mol), impacting binding kinetics .

Biological Activity

2-Chloro-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanone, also known by its CAS number 1353993-08-4, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C11H21ClN2O
  • Molecular Weight : 232.75 g/mol
  • Structure : The compound features a piperidine ring substituted with an isopropyl-methyl-amino group and a chloroethanone moiety.

The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs). These receptors play crucial roles in signal transduction and are involved in numerous physiological processes, including neurotransmission, immune response, and cellular proliferation .

Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, related compounds have shown promising results against multiple cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa (Cervical)0.126
Compound BSMMC-7721 (Hepatoma)0.071
Compound CK562 (Leukemia)0.164

These findings suggest that the structural features of this compound may confer similar anticancer activities.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Compounds with similar piperidine structures have been shown to influence mood and behavior, indicating that this compound could have neuroactive properties .

Study on Anticancer Activity

A study published in MDPI evaluated various quinoxaline derivatives for their anticancer effects, revealing that structural modifications significantly impacted their potency against cancer cell lines. The findings highlighted the importance of substituents in enhancing biological activity, which may be applicable to the study of this compound .

Neurotransmitter Interaction Study

Research on similar compounds has demonstrated their ability to modulate neurotransmitter release and receptor activity. For example, studies have shown that piperidine derivatives can enhance dopamine receptor signaling, which could be relevant for understanding the neuropharmacological effects of this compound .

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